molecular formula C16H16N2O3S B4434361 1-(4-hydroxyphenyl)-5-oxo-N-(2-thienylmethyl)-3-pyrrolidinecarboxamide

1-(4-hydroxyphenyl)-5-oxo-N-(2-thienylmethyl)-3-pyrrolidinecarboxamide

Cat. No. B4434361
M. Wt: 316.4 g/mol
InChI Key: TXTFYWSKUVOIHZ-UHFFFAOYSA-N
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Description

1-(4-hydroxyphenyl)-5-oxo-N-(2-thienylmethyl)-3-pyrrolidinecarboxamide, also known as THPN, is a synthetic compound that has been studied for its potential use in pharmaceuticals. THPN belongs to the class of pyrrolidine carboxamide compounds, which have been found to have a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 1-(4-hydroxyphenyl)-5-oxo-N-(2-thienylmethyl)-3-pyrrolidinecarboxamide is not fully understood. However, it has been suggested that 1-(4-hydroxyphenyl)-5-oxo-N-(2-thienylmethyl)-3-pyrrolidinecarboxamide may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development of various diseases.
Biochemical and Physiological Effects:
1-(4-hydroxyphenyl)-5-oxo-N-(2-thienylmethyl)-3-pyrrolidinecarboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce oxidative stress, and improve cognitive function in animal models of Alzheimer's and Parkinson's diseases.

Advantages and Limitations for Lab Experiments

One advantage of 1-(4-hydroxyphenyl)-5-oxo-N-(2-thienylmethyl)-3-pyrrolidinecarboxamide is that it is relatively easy to synthesize, which makes it a cost-effective compound for use in laboratory experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that can accurately assess its efficacy.

Future Directions

There are several future directions for research on 1-(4-hydroxyphenyl)-5-oxo-N-(2-thienylmethyl)-3-pyrrolidinecarboxamide. One area of interest is the development of new drugs based on the structure of 1-(4-hydroxyphenyl)-5-oxo-N-(2-thienylmethyl)-3-pyrrolidinecarboxamide. Another area of interest is the further investigation of its mechanism of action, which could lead to the development of new therapies for various diseases. Additionally, the use of 1-(4-hydroxyphenyl)-5-oxo-N-(2-thienylmethyl)-3-pyrrolidinecarboxamide in combination with other drugs could be explored as a potential treatment strategy.

Scientific Research Applications

1-(4-hydroxyphenyl)-5-oxo-N-(2-thienylmethyl)-3-pyrrolidinecarboxamide has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to have antioxidant and anti-inflammatory properties, which make it a promising candidate for the development of new drugs.

properties

IUPAC Name

1-(4-hydroxyphenyl)-5-oxo-N-(thiophen-2-ylmethyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c19-13-5-3-12(4-6-13)18-10-11(8-15(18)20)16(21)17-9-14-2-1-7-22-14/h1-7,11,19H,8-10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTFYWSKUVOIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)O)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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